molecular formula C16H19ClN4O2 B609308 BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl- CAS No. 1381846-21-4

BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-

Cat. No.: B609308
CAS No.: 1381846-21-4
M. Wt: 334.80 g/mol
InChI Key: MBAHGUNQNAJTLD-UHFFFAOYSA-N
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Description

Prostaglandin E2 (PGE2; ) is the major PG synthesized at sites of inflammation and plays an important role in different inflammatory diseases. It acts as a mediator of pain and inflammation and promotes bone destruction. The increased synthesis of PGE2 during inflammation can be accounted for by increased expression of both COX-2 and microsomal PGE synthase-1 (mPGES-1). CAY10700 is an orally bioavailable inhibitor of mPGES-1 (IC50 = 0.24 µM in an in vitro human whole blood assay). It is inactive against COX-1 and COX-2 (9% inhibition at 100 µM and 16% at 30 µM, respectively).
mPGES-1 Inhibitor-1 is a novel selective microsomal prostaglandin E synthase-1 (mPGES-1) Inhibitor.

Properties

IUPAC Name

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAHGUNQNAJTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381846-21-4
Record name LY-3031207
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381846214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3031207
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ7VQ61PBC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a thermally controlled reaction vessel, add 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid (420 g, 1.56 mol, 1.0 equiv), 2-aminoimidazole monosulfate (349 g, 1.87 mol, 1.2 equiv), N,N-dimethylformamide (2.94 L), O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (722 g, 2.18 mol, 1.4 equiv), and N,N-diisopropylethylamine (869 mL, 4.98 mol, 3.2 equiv). Heat the resulting suspension to an internal temperature of 80° C. for 18 hours. Cool the reaction mixture to 10° C., pour the mixture into ice water (14 L), and stir for 90 min. Collect the solids by filtration, dry the material in air for 24 h, and in a vacuum oven at 50° C. for 24 h. Slurry the solid material in isopropanol (7 L), heat to an internal temperature of 73° C. for 3 h, and cool to 10° C. Filter the suspension to isolate the solid material. Dry the material in air for 24 h and in a vacuum oven at 55° C. for 48 h to give the title compound as an off-white solid (435 g, 83.4%). 1H NMR (DMSO-d6, 400 MHz): δ 11.84 (s, 2H), 8.13 (t, 1H, J=6.0 Hz), 7.47 (d, 1H, J=8.3 Hz), 7.40 (d, 1H, J=1.7 Hz), 7.31 (dd, 1H, J=8.3, 2.0 Hz), 6.73 (s, 2H), 4.27 (d, 2H, J=5.9 Hz), 1.12 (s, 9H). MS (m/z) (35Cl/37Cl) 335/337 (M+1).
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
349 g
Type
reactant
Reaction Step One
Quantity
722 g
Type
reactant
Reaction Step One
Quantity
869 mL
Type
reactant
Reaction Step One
Quantity
2.94 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
14 L
Type
reactant
Reaction Step Two
Yield
83.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-
Reactant of Route 2
Reactant of Route 2
BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-
Reactant of Route 3
Reactant of Route 3
BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-
Reactant of Route 4
BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-
Reactant of Route 5
BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-
Reactant of Route 6
BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-
Customer
Q & A

Q1: How does LY3031207 interact with its target, mPGES-1, and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of LY3031207 to mPGES-1 hasn't been explicitly detailed in the provided research, it's known that LY3031207 acts as an inhibitor of this enzyme. [, , ] mPGES-1 is a key enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway. By inhibiting mPGES-1, LY3031207 reduces the production of PGE2. [, ] This reduction in PGE2 levels is believed to contribute to its anti-inflammatory effects. []

Q2: What is known about the potential toxicity of LY3031207?

A2: Studies have shown that LY3031207 can cause dose-dependent acute liver injury in humans. [, ] This liver injury was characterized by hepatocellular injury with hypersensitivity features, including eosinophilic infiltration observed in liver biopsies. [] Research suggests that metabolic activation of the imidazole ring within LY3031207's structure could be a contributing factor to its hepatotoxicity. [, ]

Q3: Have any strategies been explored to mitigate the potential toxicity of LY3031207?

A3: Researchers have investigated modifications to the imidazole ring of LY3031207 and similar compounds to mitigate the formation of reactive metabolites believed to contribute to liver injury. [] These efforts aim to maintain the desired inhibitory activity against mPGES-1 while improving the safety profile.

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